molecular formula C13H18FNO B117737 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine CAS No. 109887-53-8

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Numéro de catalogue: B117737
Numéro CAS: 109887-53-8
Poids moléculaire: 223.29 g/mol
Clé InChI: CXRHUYYZISIIMT-YPMHNXCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine” is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . The “4-Fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The “3-hydroxymethyl” part indicates a hydroxymethyl group (-CH2OH) attached to the third carbon in the ring. The “1-methyl” part indicates a methyl group (-CH3) attached to the first carbon in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of a fluorine atom could make the compound reactive towards nucleophiles, while the hydroxymethyl group could potentially be involved in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .

Applications De Recherche Scientifique

  • Synthesis and Evaluation in Drug Development

    • Nieduzak and Margolin (1991) explored the synthesis of the stereoisomers of a novel non-narcotic analgesic derived from 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, highlighting its potential in pharmaceutical applications (Nieduzak & Margolin, 1991).
  • Calcium-Channel-Blocking and Antihypertensive Activity

    • Shanklin et al. (1991) synthesized compounds structurally related to this compound as calcium-channel blockers and antihypertensive agents. Their research suggests the relevance of this compound in cardiovascular therapy (Shanklin et al., 1991).
  • Selective Serotonin Reuptake Inhibition

    • Germann et al. (2013) discuss Paroxetine hydrochloride, a derivative of this compound, as a selective serotonin reuptake inhibitor, indicating its use in treating various anxiety and stress disorders (Germann et al., 2013).
  • Antiallergy Activity

    • Walsh et al. (1989) synthesized analogues of this compound and evaluated them for antiallergy activity, suggesting potential therapeutic use in allergy treatments (Walsh et al., 1989).
  • Antimycobacterial Properties

    • Kumar et al. (2008) researched spiro-piperidin-4-ones, including compounds related to this compound, for their activity against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis (Kumar et al., 2008).
  • Asymmetric Synthesis in Organic Chemistry

    • Salgado et al. (2019) described the asymmetric synthesis of a compound related to this compound, showcasing its significance in the field of organic chemistry (Salgado et al., 2019).
  • Labeling and Structural Studies

    • Willcocks et al. (1993) studied the synthesis and labeling of Paroxetine, a derivative of this compound, contributing to our understanding of its molecular structure (Willcocks et al., 1993).
  • Potential in Treating Cancer

    • The research by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors, which includes derivatives of this compound, highlights its potential application in cancer treatment (Teffera et al., 2013).
  • Aurora Kinase Inhibition for Cancer Treatment

    • A study by ヘンリー,ジェームズ (2006) explored compounds including those related to this compound as aurora kinase inhibitors, suggesting their role in cancer therapeutics (ヘンリー,ジェームズ, 2006).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on various biochemical pathways are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as precautions for safe handling and use .

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug candidate .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-Fluorobenzaldehyde", "2-methylpiperidine", "Formaldehyde", "Hydrogen chloride gas", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Condensation of 4-Fluorobenzaldehyde with 2-methylpiperidine in the presence of formaldehyde and hydrogen chloride gas to form 4-(4-Fluorophenyl)-1-methylpiperidine-3-carbaldehyde.", "Step 2: Reduction of 4-(4-Fluorophenyl)-1-methylpiperidine-3-carbaldehyde with sodium borohydride in the presence of acetic acid to form 4-(4-Fluorophenyl)-1-methylpiperidine-3-carbinol.", "Step 3: Protection of the hydroxyl group in 4-(4-Fluorophenyl)-1-methylpiperidine-3-carbinol with methanol and sulfuric acid to form 4-(4-Fluorophenyl)-3-methoxymethyl-1-methylpiperidine.", "Step 4: Deprotection of the methoxy group in 4-(4-Fluorophenyl)-3-methoxymethyl-1-methylpiperidine with sodium hydroxide to form 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine." ] }

Numéro CAS

109887-53-8

Formule moléculaire

C13H18FNO

Poids moléculaire

223.29 g/mol

Nom IUPAC

[(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13+/m1/s1

Clé InChI

CXRHUYYZISIIMT-YPMHNXCESA-N

SMILES isomérique

CN1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F

SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

SMILES canonique

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

Pictogrammes

Corrosive; Irritant; Environmental Hazard

Synonymes

(+/-)-Paroxol;  (+/-)-trans-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine;  trans-3-Hydroxymethyl-4-(4-fluorophenyl)-N-methylpiperidine;  trans-N-Methyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine;  trans-4-(p-Fluorophenyl)-1-methyl-3-piperi

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 2
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 3
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 4
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 5
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 6
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Customer
Q & A

Q1: What is the significance of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol in the context of paroxetine hydrochloride?

A1: (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol is identified as a potential impurity in paroxetine hydrochloride synthesis []. Its presence can impact the quality, safety, and efficacy of the final drug product. Understanding its formation and implementing appropriate control measures during manufacturing are crucial.

Q2: Can you describe the synthetic route employed to obtain (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol as highlighted in the research?

A2: The synthesis begins with (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine []. This compound undergoes a three-step transformation:

    Q3: How does the synthetic route for paroxetine hydrochloride utilize (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine?

    A3: (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine serves as the crucial starting material in the synthesis of paroxetine hydrochloride []. The synthesis involves a five-step sequence:

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.